molecular formula C24H21ClN4O2 B11047848 N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11047848
M. Wt: 432.9 g/mol
InChI Key: GCWIIQCLMCVDQY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and is known for its high efficiency and selectivity.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where a chlorobenzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylic positions in the compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or chlorobenzyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzyloxy groups allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)benzyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorobenzyl group, which may affect its biological activity and chemical properties.

    N-[4-(benzyloxy)benzyl]-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a chlorine atom, which may influence its reactivity and interactions with biological targets.

Uniqueness

N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both benzyloxy and chlorobenzyl groups. These groups contribute to its distinct chemical properties, such as increased reactivity and potential biological activity. The combination of these functional groups makes the compound a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(4-phenylmethoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C24H21ClN4O2/c25-21-10-6-19(7-11-21)15-29-16-23(27-28-29)24(30)26-14-18-8-12-22(13-9-18)31-17-20-4-2-1-3-5-20/h1-13,16H,14-15,17H2,(H,26,30)

InChI Key

GCWIIQCLMCVDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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